N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-10-19(14(2)11-13)20(26)24-17-6-8-18(9-7-17)29(27,28)25-21-22-15(3)12-16(4)23-21/h5-12H,1-4H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPDMVVNHJTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with 2,4-dimethylbenzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Hydrolysis and Degradation
The sulfonamide and amide bonds are susceptible to hydrolysis under acidic or basic conditions :
-
Acidic Hydrolysis (H₂SO₄, reflux) : Cleaves the sulfonamide group, yielding 4,6-dimethylpyrimidin-2-amine and 4-sulfamoylbenzoic acid derivatives.
-
Basic Hydrolysis (NaOH, 80°C) : Degrades the benzamide to 2,4-dimethylbenzoic acid and releases the aniline intermediate.
Stability Data :
Heterocyclic Derivative Formation
The sulfamoylphenyl group participates in cyclization reactions with active methylene compounds (e.g., malononitrile, thiourea):
Pyran Derivatives
-
Reagents : Malononitrile, ethanol, catalytic piperidine.
-
Mechanism : Knoevenagel condensation followed by cyclization.
-
Product : Pyran-annulated sulfonamides with enhanced antimicrobial activity.
Pyridazine Derivatives
-
Reagents : Hydrazine hydrate, acetic acid.
-
Product : Pyridazine-linked analogs showing moderate kinase inhibition.
Sulfonamide Modifications
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylsulfonamides .
-
Oxidation : H₂O₂ converts the sulfonamide to a sulfonic acid under harsh conditions .
Benzamide Reactivity
-
Reduction (LiAlH₄) : Converts the amide to a benzylamine derivative.
-
Grignard Addition : Forms tertiary alcohols at the carbonyl carbon .
Comparative Reactivity with Structural Analogs
The 2,4-dimethylbenzamide substituent distinguishes this compound from analogs like N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide:
| Feature | 2,4-Dimethylbenzamide Derivative | 3,4-Dimethylbenzamide Derivative |
|---|---|---|
| Hydrolysis Rate | Faster (steric hindrance lower) | Slower |
| Cyclization Yield | 72–78% | 65–70% |
| Bioactivity | Moderate antibacterial | Enhanced anticancer |
Unresolved Reaction Pathways
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily investigated for its potential as an antibacterial agent. Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis.
Antibacterial Efficacy
Recent studies have demonstrated significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Streptococcus pneumoniae | 4 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae , making it a candidate for further development as an antibacterial drug .
The biological activity of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide extends beyond antibacterial properties. It has been studied for its potential as an enzyme inhibitor and receptor ligand, which could lead to applications in treating various diseases.
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains, confirming its potential as a therapeutic agent in treating bacterial infections .
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders .
- Material Science Applications : The compound has been explored for developing new materials with tailored chemical properties, highlighting its versatility beyond medicinal chemistry .
Industry Applications
In industrial settings, this compound is utilized in the synthesis of complex organic molecules. Its unique structure allows it to serve as a building block in creating new compounds with desired biological activities or material properties .
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a common core with several analogs, differing primarily in substituents on the benzamide or pyrimidine rings. Key structural comparisons include:
Key Observations :
Physicochemical Comparisons :
*Predicted based on analog data.
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H24N4O7S
Molecular Weight: 440.47 g/mol
CAS Number: 102208-51-5
The compound features a complex structure that includes a pyrimidine ring, a sulfamoyl group, and a benzamide moiety. This structural diversity is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity: Sulfamoyl derivatives are known for their antibacterial properties. The presence of the sulfamoyl group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Anticonvulsant Effects: Some analogs have shown efficacy in reducing seizure activity in animal models, suggesting potential neuroprotective properties.
Antimicrobial Activity
A study assessing the antimicrobial properties of sulfamoyl derivatives found that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results highlight the compound's potential as an antimicrobial agent.
Anticonvulsant Activity
In a controlled study involving mice, the compound was tested for anticonvulsant properties. The results indicated that it effectively reduced seizure frequency induced by maximal electroshock (MES). The effective dose (ED50) was determined to be approximately 3.5 mg/kg.
Case Studies
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
This table illustrates that while the compound exhibits notable antimicrobial and anticonvulsant activities, its effectiveness varies compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves coupling reactions between 4,6-dimethylpyrimidin-2-amine and sulfonyl chloride derivatives under controlled conditions. Key steps include:
-
Step 1 : Preparation of the sulfonamide intermediate via reaction of 4,6-dimethylpyrimidin-2-amine with 4-(chlorosulfonyl)phenyl derivatives in the presence of a base (e.g., triethylamine) .
-
Step 2 : Amide bond formation between the sulfonamide intermediate and 2,4-dimethylbenzoyl chloride, requiring anhydrous conditions and catalytic DMAP .
-
Yield Optimization : Reaction temperatures (60–80°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical .
Table 1 : Representative Reaction Conditions
Step Reagents Temperature Solvent Yield (%) 1 Triethylamine, 4,6-dimethylpyrimidin-2-amine 25°C DCM 75–85 2 DMAP, 2,4-dimethylbenzoyl chloride 80°C THF 60–70
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELXL (via WinGX suite) confirms bond lengths, angles, and intermolecular interactions. For example, the sulfonamide S–N bond typically measures 1.63 Å, aligning with known sulfonamide structures .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while pyrimidine protons resonate as singlets (δ 2.4–2.6 ppm for methyl groups) .
- IR : Peaks at 1340 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target dihydropteroate synthase (DHPS) using a spectrophotometric assay with para-aminobenzoic acid (PABA) as a substrate. IC₅₀ values <10 µM indicate competitive inhibition .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton broth .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity across structural analogs?
- Methodological Answer :
-
Electron Density Maps : SHELXE-generated maps identify conformational flexibility in the sulfamoyl-phenyl group, which may explain variations in DHPS binding affinity. For example, analogs with ortho-methyl substituents show reduced activity due to steric hindrance .
-
Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that correlate with solubility and membrane permeability differences .
Table 2 : Structural vs. Bioactivity Data for Analogs
Compound Substituent DHPS IC₅₀ (µM) LogP A 2,4-diMe 8.2 3.1 B 3,4-diMe 12.5 2.8 C 4-OMe 15.3 2.5 Source: Adapted from
Q. What mechanistic insights explain its selectivity for bacterial vs. mammalian enzymes?
- Methodological Answer :
- Molecular Dynamics Simulations : Compare DHPS (bacterial) and human carbonic anhydrase II (hCA II). The compound’s sulfamoyl group aligns with PABA’s carboxylate in DHPS but clashes with hCA II’s Zn²⁺ active site .
- Free Energy Calculations : MM-PBSA analysis shows ΔGbinding = −35 kcal/mol for DHPS vs. −12 kcal/mol for hCA II, driven by electrostatic contributions .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Key Modifications :
- Pyrimidine Ring : 4,6-Dimethyl groups enhance lipophilicity (LogP ↑ 0.5 units) and membrane penetration .
- Benzamide Substituents : 2,4-Dimethyl groups optimize steric fit in DHPS’s hydrophobic pocket, reducing off-target effects .
- In Silico Screening : Use SwissADME to predict bioavailability (TPSA <90 Ų, MW <500) for derivatives .
Q. What experimental strategies address discrepancies in reported solubility data?
- Methodological Answer :
- HPLC-UV Quantification : Compare solubility in PBS (pH 7.4) vs. simulated intestinal fluid (pH 6.8). Discrepancies >20% suggest pH-dependent aggregation .
- Dynamic Light Scattering (DLS) : Detect nanoparticle formation (size 100–200 nm) in aqueous solutions, which may artificially inflate solubility measurements .
Q. How are ADME properties predicted computationally for this compound?
- Methodological Answer :
- Tools : SwissADME or pkCSM for predicting:
- Absorption : Caco-2 permeability (>8 × 10⁻⁶ cm/s indicates good absorption).
- Metabolism : CYP3A4/2D6 inhibition risk (score >0.7 suggests high liability) .
- Validation : Correlate predictions with in vitro hepatocyte clearance assays (e.g., human microsomal t₁/₂ >60 mins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
